Cas no 1019610-36-6 (3-[(heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione)
3-[(heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide
- 3-[(heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione
-
- Inchi: 1S/C11H23NO2S/c1-3-5-10(6-4-2)12-11-7-8-15(13,14)9-11/h10-12H,3-9H2,1-2H3
- InChI Key: GTFSBAVEZJQDQZ-UHFFFAOYSA-N
- SMILES: S1(CCC(C1)NC(CCC)CCC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 263
- XLogP3: 1.9
- Topological Polar Surface Area: 54.6
3-[(heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6174-1 G |
3-[(heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione |
1019610-36-6 | 95% | 1g |
¥ 2,791.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6174-5 G |
3-[(heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione |
1019610-36-6 | 95% | 5g |
¥ 8,375.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6174-10 G |
3-[(heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione |
1019610-36-6 | 95% | 10g |
¥ 12,427.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6174-1 G |
3-[(heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione |
1019610-36-6 | 95% | 1g |
¥ 2,791.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6174-5 G |
3-[(heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione |
1019610-36-6 | 95% | 5g |
¥ 8,375.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6174-10 G |
3-[(heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione |
1019610-36-6 | 95% | 10g |
¥ 12,427.00 | 2022-10-13 | |
| Enamine | EN300-164696-50mg |
3-[(heptan-4-yl)amino]-1lambda6-thiolane-1,1-dione |
1019610-36-6 | 50mg |
$647.0 | 2023-09-21 | ||
| Enamine | EN300-164696-100mg |
3-[(heptan-4-yl)amino]-1lambda6-thiolane-1,1-dione |
1019610-36-6 | 100mg |
$678.0 | 2023-09-21 | ||
| Enamine | EN300-164696-250mg |
3-[(heptan-4-yl)amino]-1lambda6-thiolane-1,1-dione |
1019610-36-6 | 250mg |
$708.0 | 2023-09-21 | ||
| Enamine | EN300-164696-500mg |
3-[(heptan-4-yl)amino]-1lambda6-thiolane-1,1-dione |
1019610-36-6 | 500mg |
$739.0 | 2023-09-21 |
3-[(heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione Suppliers
3-[(heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione Related Literature
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 3-[(heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione
3-[(Heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione: A Comprehensive Overview
3-[(Heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione (CAS No. 1019610-36-6) is a unique compound that has garnered significant attention in the fields of chemistry and medicinal research. This compound, characterized by its distinct chemical structure and functional groups, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. This article provides a detailed overview of 3-[(Heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
3-[(Heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione is a thiolane derivative with a unique molecular structure. The compound features a thiolane ring system substituted with an amino group attached to a heptan-4-yl chain. The presence of the thiolane ring and the amino functional group imparts specific chemical properties to the molecule. The thiolane ring is known for its stability and resistance to oxidation, while the amino group provides reactivity and potential for forming hydrogen bonds. These characteristics make 3-[(Heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione an interesting candidate for various chemical and biological studies.
Synthesis Methods
The synthesis of 3-[(Heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione has been reported in several research papers. One common approach involves the reaction of 2-chloroacetyl chloride with heptanamine to form an intermediate chloroacetamide. This intermediate is then reacted with thiourea to form the thiolane ring system. The final step involves oxidation to convert the thiourea moiety into the dione functionality. This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product.
Biological Activities
3-[(Heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione has been studied for its potential biological activities, particularly in the context of medicinal chemistry. Recent research has shown that this compound exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, studies have demonstrated that 3-[(Heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In another line of research, 3-[(Heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione has been investigated for its potential as an antitumor agent. Preclinical studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades. These findings suggest that 3-[(Heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione may have therapeutic applications in cancer treatment.
Clinical Trials and Future Prospects
The promising biological activities of 3-[(Heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione have led to increased interest in its clinical development. Several preclinical studies have been conducted to evaluate the safety and efficacy of this compound in animal models. These studies have shown favorable results, with no significant toxicity observed at therapeutic doses.
Clinical trials are currently underway to further investigate the potential therapeutic applications of 3-[(Heptan-4-y l)amino]-1λ⁶-thiolane - ₁₁ -dione in humans. Early-phase trials are focusing on assessing the pharmacokinetics and pharmacodynamics of the compound in healthy volunteers and patients with specific diseases such as cancer and inflammatory disorders.
The future prospects for 3 - [( Heptan - ₄ - yl ) amino ] - ₁ λ ⁶ - th iolane - ₁ , ₁ - d ione are promising . If clinical trials continue to show positive results , this compound could potentially be developed into a novel therapeutic agent for a variety of medical conditions . Ongoing research is also exploring the possibility of combining this compound with other drugs to enhance its therapeutic effects . p >
1019610-36-6 (3-[(heptan-4-yl)amino]-1λ⁶-thiolane-1,1-dione) Related Products
- 53287-53-9(3-(methylamino)-1λ?-thiolane-1,1-dione hydrochloride)
- 915402-20-9( )
- 884-51-5(Disulfolanylamine)
- 915402-17-4(3-(cyclopropylamino)-1λ?-thiolane-1,1-dione hydrochloride)
- 483967-52-8(3-(propylamino)-1λ?-thiolane-1,1-dione hydrochloride)
- 1052552-74-5(3-(ethylamino)-1λ?-thiolane-1,1-dione hydrochloride)
- 6427-78-7(3-[(2-aminoethyl)amino]-1λ?-thiolane-1,1-dione)
- 76924-22-6(3-(butylamino)-1λ?-thiolane-1,1-dione hydrochloride)
- 202277-72-3(3-(ethylamino)-1λ?-thiolane-1,1-dione)
- 5553-21-9(3-(butylamino)-1λ?-thiolane-1,1-dione)